molecular formula C14H15N3O B2886869 N-cyclopentylquinoxaline-6-carboxamide CAS No. 571910-74-2

N-cyclopentylquinoxaline-6-carboxamide

Cat. No. B2886869
M. Wt: 241.294
InChI Key: UDPKNMZNXUNDKK-UHFFFAOYSA-N
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Description

N-cyclopentylquinoxaline-6-carboxamide , also known as nicotinamide , is a form of vitamin B3 . It is found in food and used both as a dietary supplement and medication. As a supplement, it is taken orally to prevent and treat pellagra , a condition caused by niacin deficiency. Unlike nicotinic acid (niacin), nicotinamide does not cause skin flushing. Additionally, it is used topically in creams to treat acne and improve the appearance of aging skin by reducing hyperpigmentation and redness .


Synthesis Analysis

The synthesis of N-cyclopentylquinoxaline-6-carboxamide involves the preparation of its ortho-fused derivatives, specifically N-phenyl- and N-benzyl quinoxaline-2-carboxamides . These derivatives were evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. The compounds exhibited moderate to good activity, with most having minimum inhibitory concentrations (MIC) below 15.625 µg/mL. Notably, N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide demonstrated potential as an antineoplastic agent with selective cytotoxicity against hepatic, ovarian, and prostate cancer cell lines .


Molecular Structure Analysis

The molecular structure of N-cyclopentylquinoxaline-6-carboxamide consists of a quinoxaline core with a carboxamide functional group. Its chemical formula is C6H6N2O , and its molar mass is approximately 122.127 g/mol . The compound is water-soluble and has a melting point of 129.5°C .


Chemical Reactions Analysis

While specific chemical reactions involving N-cyclopentylquinoxaline-6-carboxamide are not widely documented, its derivatives have been studied. For example, the synthesis of diphenylquinoxaline-6-carbohydrazide hybrids involves a reaction between 2,3-diphenylquinoxaline-6-carboxylic acid and 3,4-diaminobenzoic acid in acetic acid as a solvent . Further investigations into its reactivity and mechanistic pathways are essential for a comprehensive understanding.


Physical And Chemical Properties Analysis

: Nicotinamide - Wikipedia : Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides

properties

IUPAC Name

N-cyclopentylquinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-14(17-11-3-1-2-4-11)10-5-6-12-13(9-10)16-8-7-15-12/h5-9,11H,1-4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPKNMZNXUNDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentylquinoxaline-6-carboxamide

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